molecular formula C14H14O2 B1612911 [2-(Phenoxymethyl)phenyl]methanol CAS No. 34904-98-8

[2-(Phenoxymethyl)phenyl]methanol

Cat. No.: B1612911
CAS No.: 34904-98-8
M. Wt: 214.26 g/mol
InChI Key: RMRTWBZKENSMCI-UHFFFAOYSA-N
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Description

[2-(Phenoxymethyl)phenyl]methanol: is an organic compound with the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Phenoxymethyl)phenyl]methanol typically involves the reaction of benzyl chloride with phenol in the presence of a base, followed by reduction of the resulting benzyl phenyl ether. The reaction conditions often include the use of sodium hydroxide as the base and a suitable solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Phenoxymethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in substitution reactions, where the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products:

    Oxidation: Benzaldehyde or benzophenone derivatives.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated or sulfonated phenyl derivatives.

Scientific Research Applications

Chemistry: [2-(Phenoxymethyl)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, it is used to study the interactions of phenolic compounds with biological systems. It can act as a model compound for understanding the behavior of phenolic derivatives in biological environments.

Medicine: It can be used as a precursor for the synthesis of drugs with phenolic structures.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It serves as a monomer or additive to enhance the properties of these materials.

Mechanism of Action

The mechanism of action of [2-(Phenoxymethyl)phenyl]methanol involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The phenolic group in the compound allows it to participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

    Benzyl alcohol: Similar structure but lacks the phenoxy group.

    Phenol: Contains a hydroxyl group directly attached to the benzene ring.

    Benzyl phenyl ether: Similar structure but lacks the hydroxyl group on the benzyl moiety.

Uniqueness: [2-(Phenoxymethyl)phenyl]methanol is unique due to the presence of both phenoxy and hydroxyl groups, which confer distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.

Properties

IUPAC Name

[2-(phenoxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRTWBZKENSMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629012
Record name [2-(Phenoxymethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34904-98-8
Record name [2-(Phenoxymethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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